

Spectroscopic Data of Yadanzioside L: A Technical Guide

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Compound of Interest		
Compound Name:	Yadanzioside L	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Yadanzioside L**, a quassinoid glycoside isolated from Brucea javanica. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the chemical properties and identification of this natural product.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and exact mass of a compound. For **Yadanzioside L**, the data obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is summarized below. This technique provides high accuracy and sensitivity, making it ideal for the analysis of natural products.

Parameter	Value	Reference
Molecular Formula	C34H46O17	INVALID-LINK
Exact Mass	726.2735 Da	INVALID-LINK
Observed Ion (M+Na)+	Data from primary literature needed	
Instrumentation	Quadrupole Time-of-Flight (QTOF) Mass Spectrometer	General protocol



Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the detailed chemical structure of organic molecules. The ¹H and ¹³C NMR data provide information about the chemical environment of each proton and carbon atom in the molecule, respectively. The following tables summarize the expected NMR data for **Yadanzioside L** based on its known structure. The specific chemical shifts and coupling constants are pending retrieval from the primary literature.

1H NMR Data (Pvridine-ds)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data from primary		_	

literature needed

¹³C NMR Data (Pyridine-d₅)

Position	Chemical Shift (δ, ppm)
Data from primary literature needed	

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **Yadanzioside L**.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

- Sample Preparation: A purified sample of **Yadanzioside L** is dissolved in a suitable solvent, typically methanol or acetonitrile, to a concentration of approximately 1-10 μ g/mL.
- Instrumentation: A Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used for analysis.



- Ionization: The sample solution is introduced into the ESI source at a flow rate of 5-10 μ L/min. A high voltage (typically 3-5 kV) is applied to the ESI needle to generate a fine spray of charged droplets.
- Mass Analysis: The ions are guided into the mass analyzer, and their mass-to-charge ratio
 (m/z) is measured with high resolution and accuracy (typically <5 ppm). Data is acquired in
 positive ion mode to observe protonated molecules [M+H]+ or sodium adducts [M+Na]+.
- Data Processing: The acquired data is processed using the instrument's software to determine the exact mass and calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified Yadanzioside L is dissolved in 0.5 mL of deuterated pyridine (pyridine-d₅). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ¹³C NMR Spectroscopy: One-dimensional ¹³C NMR spectra are acquired using a protondecoupled pulse sequence. A spectral width of approximately 220 ppm is used, with a sufficient number of scans to observe all carbon signals, including quaternary carbons.
- 2D NMR Spectroscopy: To aid in the complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments provide information about proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively.
- Data Processing: The NMR data is processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline

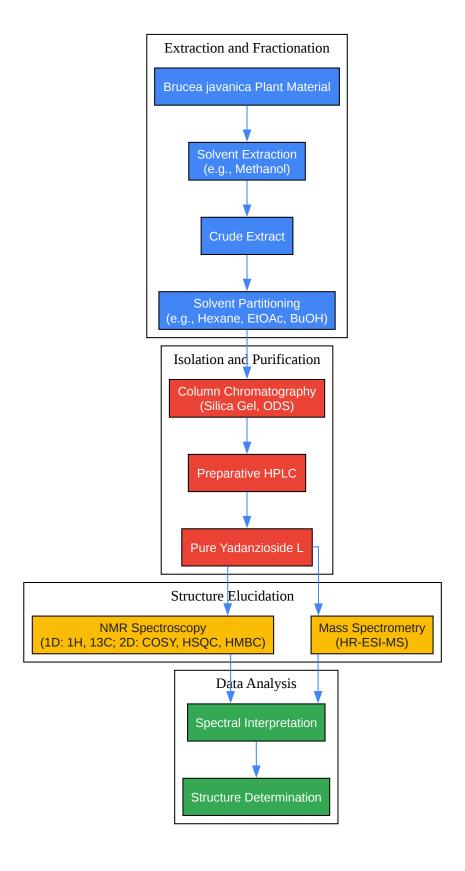


correction, and peak picking. Chemical shifts are referenced to the residual solvent peak or TMS.

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of a natural product like **Yadanzioside L**.

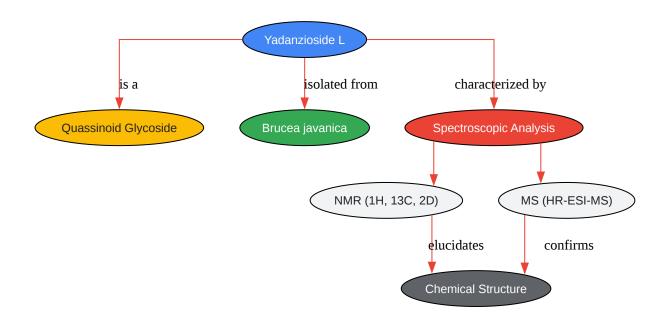




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Caption: General workflow for the isolation and structural elucidation of Yadanzioside L.





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Caption: Logical relationships in the study of **Yadanzioside L**.

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